molecular formula C13H13NO2 B1657491 3,4,6,7-tetrahydroacridine-1,8(2H,5H)-dione CAS No. 56798-21-1

3,4,6,7-tetrahydroacridine-1,8(2H,5H)-dione

Cat. No.: B1657491
CAS No.: 56798-21-1
M. Wt: 215.25 g/mol
InChI Key: ANTYWKFHKPMJLE-UHFFFAOYSA-N
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Description

3,4,6,7-tetrahydroacridine-1,8(2H,5H)-dione is a chemical compound belonging to the acridinedione family. These compounds are known for their unique structural features and potential applications in various fields, including medicinal chemistry and material science. The tetrahydro derivative of 1,8-acridinedione is particularly interesting due to its stability and reactivity under different conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,6,7-tetrahydroacridine-1,8(2H,5H)-dione typically involves the condensation of dimedone (5,5-dimethyl-1,3-cyclohexanedione) with aromatic aldehydes in the presence of a catalyst. One common method employs silica boron-sulfuric acid nanoparticles (SBSANs) as a solid Lewis-protic acid catalyst. This method is efficient and environmentally friendly, providing high yields under mild conditions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of heterogeneous catalysts like SBSANs also facilitates the recovery and reuse of the catalyst, making the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3,4,6,7-tetrahydroacridine-1,8(2H,5H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex acridinedione derivatives.

    Reduction: Reduction reactions can yield tetrahydroacridine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the acridinedione core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions, often in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions include various substituted acridinedione derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

3,4,6,7-tetrahydroacridine-1,8(2H,5H)-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4,6,7-tetrahydroacridine-1,8(2H,5H)-dione involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile tool in drug discovery .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,6,7-tetrahydroacridine-1,8(2H,5H)-dione stands out due to its stability and ease of synthesis.

Properties

IUPAC Name

2,3,4,5,6,7-hexahydroacridine-1,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c15-12-5-1-3-10-8(12)7-9-11(14-10)4-2-6-13(9)16/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANTYWKFHKPMJLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C3C(=N2)CCCC3=O)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30369490
Record name 1,8(2H,5H)-Acridinedione, 3,4,6,7-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56798-21-1
Record name 1,8(2H,5H)-Acridinedione, 3,4,6,7-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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